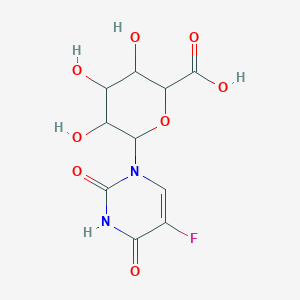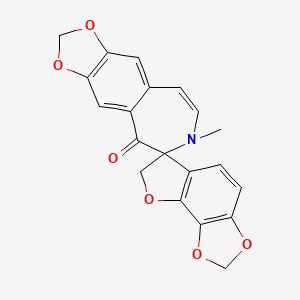
Lys-Thr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Dipeptides like Lys-Thr are essential in various biological processes and have significant roles in metabolism and cellular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lys-Thr can be synthesized using standard solid-phase peptide synthesis (SPPS) methods. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling: Activation of the carboxyl group of the incoming amino acid using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
Cleavage: Final removal of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, this compound can be produced through enzymatic hydrolysis of proteins or by microbial fermentation. Enzymatic hydrolysis involves breaking down proteins into smaller peptides using proteases like trypsin or chymotrypsin . Microbial fermentation utilizes genetically engineered microorganisms to produce the desired dipeptide.
Analyse Des Réactions Chimiques
Types of Reactions
Lys-Thr can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the side chains of lysine and threonine, potentially forming aldehydes or ketones.
Reduction: Reduction reactions can convert any oxidized forms back to their original state.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups of lysine and threonine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while substitution reactions can yield various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Lys-Thr has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the production of functional foods and nutraceuticals due to its nutritional benefits.
Mécanisme D'action
The mechanism of action of Lys-Thr involves its interaction with specific molecular targets and pathways. For instance, this compound can bind to somatostatin receptors, inhibiting the release of growth hormone . This interaction is mediated through hydrogen bonding and hydrophobic interactions, stabilizing the receptor-ligand complex and leading to downstream signaling effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysine (Lys): An essential amino acid involved in protein synthesis and various metabolic pathways.
Threonine (Thr): Another essential amino acid important for protein synthesis and immune function.
Lys-Arg (Lysine-Arginine): A dipeptide with similar properties but different biological activities.
Uniqueness of Lys-Thr
This compound is unique due to its specific combination of lysine and threonine, which imparts distinct biochemical properties. Its ability to interact with somatostatin receptors and inhibit growth hormone release sets it apart from other dipeptides .
Propriétés
IUPAC Name |
2-(2,6-diaminohexanoylamino)-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O4/c1-6(14)8(10(16)17)13-9(15)7(12)4-2-3-5-11/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKVLMBYDSIDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCCCN)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-4-[8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B12295160.png)
![[2-Hydroxy-5-(5-hydroxy-3,4-disulfooxyoxan-2-yl)oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B12295163.png)
![(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol](/img/no-structure.png)



